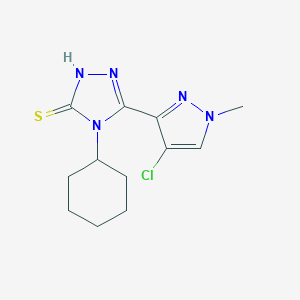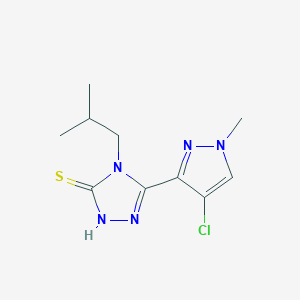![molecular formula C13H11N5O3 B279943 N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide, commonly known as MT 63-78, is a compound that has been of interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
MT 63-78 works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MT 63-78 has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory effects, which may help reduce inflammation in neurodegenerative diseases. MT 63-78 has been shown to improve cognitive function in animal models of Alzheimer's disease, and may have potential as a treatment for other neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MT 63-78 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. It has also been shown to be effective in vitro and in vivo, which makes it a promising candidate for further research. However, there are also limitations to using MT 63-78 in lab experiments. It has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on MT 63-78. One area of interest is its potential use in combination with other drugs for cancer treatment. It may also be useful in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its safety and efficacy in humans. Overall, MT 63-78 shows promise as a potential treatment for cancer and neurodegenerative diseases, and further research is warranted to explore its full potential.
Méthodes De Synthèse
MT 63-78 can be synthesized using a multi-step process that involves the reaction of 3-methoxy-5-nitrobenzaldehyde with tetrazole, followed by reduction and cyclization to form the final product. The synthesis method has been optimized to yield high purity and yield of MT 63-78.
Applications De Recherche Scientifique
MT 63-78 has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in animal studies. MT 63-78 has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and may help prevent the progression of these diseases.
Propriétés
Formule moléculaire |
C13H11N5O3 |
|---|---|
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
N-[3-methoxy-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11N5O3/c1-20-11-6-9(15-13(19)12-3-2-4-21-12)5-10(7-11)18-8-14-16-17-18/h2-8H,1H3,(H,15,19) |
Clé InChI |
LAUVUCCLBJVMAI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)N3C=NN=N3 |
SMILES canonique |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)

![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)

![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B279884.png)
